![molecular formula C8H16O5 B12280653 [2-(2-Ethoxyethoxy)ethoxy]acetic acid CAS No. 7743-98-8](/img/structure/B12280653.png)
[2-(2-Ethoxyethoxy)ethoxy]acetic acid
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Overview
Description
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is an organic compound with the molecular formula C8H16O5. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a [2-(2-ethoxyethoxy)ethoxy] group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- typically involves the reaction of ethylene glycol monoethyl ether with ethylene oxide, followed by the reaction with chloroacetic acid. The reaction conditions usually include the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .
Scientific Research Applications
Organic Synthesis
Applications in Synthesis:
- Reagent in Organic Reactions: 2-(2-Ethoxyethoxy)acetic acid serves as a reagent in organic synthesis, particularly in the formation of esters and ethers. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules.
- Intermediate for Pharmaceuticals: The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow for modifications that enhance biological activity.
Case Study:
A study by Cowie et al. (2023) highlights the use of 2-(2-Ethoxyethoxy)acetic acid in synthesizing stable colloidal nanoparticles, demonstrating its role as a stabilizing agent in nanoparticle formulations.
Materials Science
Applications in Nanotechnology:
- Nanoparticle Stabilization: The compound has been explored for its effectiveness in stabilizing nanoparticles such as copper and cuprous oxide. This application is crucial for developing biocompatible systems that require stable dispersions of nanoparticles.
- 3D Printing Inks: Research indicates that 2-(2-Ethoxyethoxy)acetic acid can improve the printability and stability of ceramic-filled inks used in 3D inkjet printing. This enhances the performance of printed materials.
Data Table: Applications in Materials Science
Application Area | Specific Use | Reference |
---|---|---|
Nanoparticle Stabilization | Stabilizing copper nanoparticles | Cowie BE et al., 2023 |
3D Printing | Enhancing ceramic-filled inks | Graf D et al., 2020 |
Biochemical Applications
Role in Biological Systems:
- Metabolic Studies: The compound has been studied for its metabolic pathways and effects on biological systems. It can serve as a model compound for understanding the metabolism of similar carboxylic acids.
- Toxicology Research: Investigations into the toxicological effects of compounds related to 2-(2-Ethoxyethoxy)acetic acid provide insights into safety profiles for industrial applications.
Case Study:
A comprehensive review indicates that exposure to related compounds has been linked to reproductive toxicity, highlighting the importance of understanding the biological implications of 2-(2-Ethoxyethoxy)acetic acid .
Mechanism of Action
The mechanism of action of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with other molecules through van der Waals forces. These interactions can influence the stability and reactivity of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyethyl acetate: This compound is an ester of ethoxyethanol and acetic acid and is used as a solvent.
Uniqueness
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific ethoxyethoxyethoxy group, which imparts distinct chemical properties and applications. Its ability to stabilize nanoparticles and its use in biocompatible systems make it particularly valuable in scientific research and industrial applications .
Biological Activity
[2-(2-Ethoxyethoxy)ethoxy]acetic acid, with the molecular formula C8H16O5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 176.21 g/mol
- Melting Point : Not specified in available literature
- Solubility : Highly soluble in water due to the presence of multiple ethoxy groups, which enhances its interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology.
The compound's structure allows it to interact with various biological targets, potentially influencing several physiological processes. Specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, although detailed studies are required to elucidate specific targets.
- Cellular Uptake : Its solubility suggests efficient cellular uptake, which is critical for its biological effects.
Research Findings
Recent studies have provided insights into the biological effects and potential applications of this compound:
- Anticancer Potential : Preliminary data suggest that derivatives of this compound may serve as precursors for anticancer agents. The unique configuration allows for modifications that enhance anticancer activity.
- Toxicological Studies : Toxicity assessments indicate that the compound has a relatively low acute toxicity profile. For instance, the oral LD50 in rats is reported to be around 8,500 mg/kg . Long-term exposure studies have shown no significant adverse effects at lower doses.
- Metabolism and Pharmacokinetics : Studies reveal that following administration, this compound is metabolized primarily through oxidation pathways. This results in the formation of various metabolites, which may contribute to its biological effects .
Case Studies
- Case Study 1 : A study involving occupational exposure to related compounds indicated that urinary metabolites were detectable in a subset of individuals, suggesting systemic absorption and potential biological activity .
- Case Study 2 : In a controlled trial assessing the pharmacokinetics of related ethylene glycol ethers, it was found that significant amounts of metabolites were excreted within 24 hours post-administration, indicating rapid metabolism and elimination from the body .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
[2-(2-Ethoxyethyl)acetic acid] | C6H12O4 | Contains fewer ethoxy groups | Limited anticancer activity |
[Ethyl 2-(phthalimido)acetate] | C12H13NO3 | More complex structure | Stronger anticancer properties |
[Triethylene glycol diacetate] | C10H18O5 | Similar backbone structure | Used in drug delivery systems |
Properties
CAS No. |
7743-98-8 |
---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C8H16O5/c1-2-11-3-4-12-5-6-13-7-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI Key |
FYRBJJHCFFXENF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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